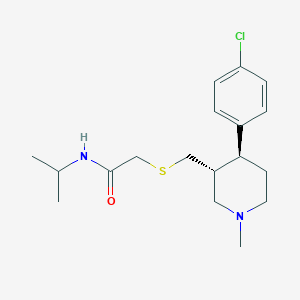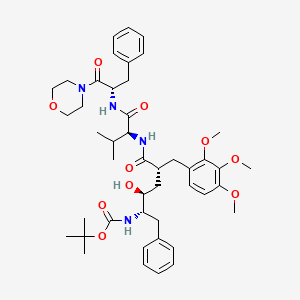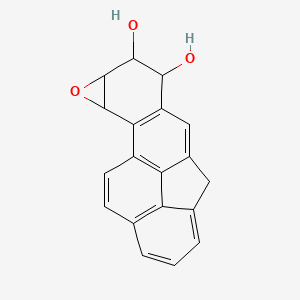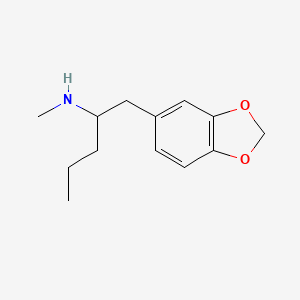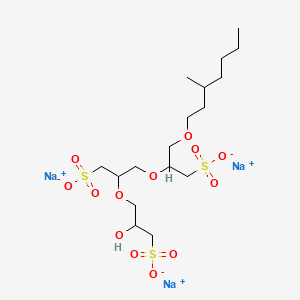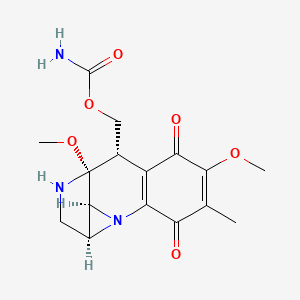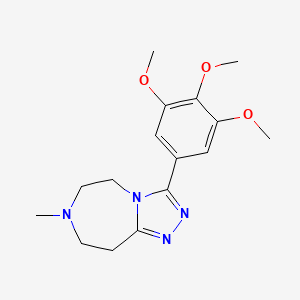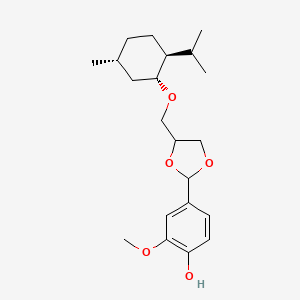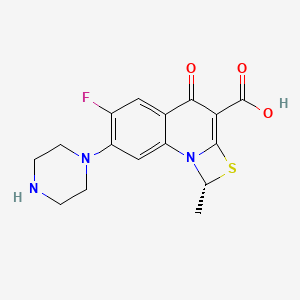
4-((1-(Aminomethyl)pentyl)thio)-2,6-bis(1,1-dimethylethyl)phenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1-(Aminomethyl)pentyl)thio)-2,6-bis(1,1-dimethylethyl)phenol hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a phenol group substituted with bulky tert-butyl groups and a thioether linkage to an aminomethylpentyl chain. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for biological and chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(Aminomethyl)pentyl)thio)-2,6-bis(1,1-dimethylethyl)phenol hydrochloride typically involves multiple steps:
Formation of the Thioether Linkage: The initial step involves the reaction of 2,6-bis(1,1-dimethylethyl)phenol with a suitable thiol compound, such as 1-(Aminomethyl)pentane-1-thiol, under basic conditions to form the thioether linkage.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thioether group in 4-((1-(Aminomethyl)pentyl)thio)-2,6-bis(1,1-dimethylethyl)phenol hydrochloride can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions, although this is less common due to the stability of the thioether linkage.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid (for nitration), halogens like bromine or chlorine (for halogenation).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thioether derivatives.
Substitution: Nitrated or halogenated phenol derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-((1-(Aminomethyl)pentyl)thio)-2,6-bis(1,1-dimethylethyl)phenol hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used as a probe to study the interactions of thioether-containing molecules with biological targets. Its solubility in aqueous solutions makes it suitable for in vitro experiments.
Medicine
Potential medicinal applications include its use as a lead compound for the development of new drugs. The presence of the aminomethyl group suggests potential activity as a ligand for certain receptors or enzymes.
Industry
In industrial applications, this compound could be used as an additive in materials science, particularly in the development of polymers and coatings with enhanced properties.
Mécanisme D'action
The mechanism of action of 4-((1-(Aminomethyl)pentyl)thio)-2,6-bis(1,1-dimethylethyl)phenol hydrochloride would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors through its aminomethyl and thioether groups. These interactions could modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((1-(Aminomethyl)butyl)thio)-2,6-bis(1,1-dimethylethyl)phenol hydrochloride
- 4-((1-(Aminomethyl)hexyl)thio)-2,6-bis(1,1-dimethylethyl)phenol hydrochloride
Uniqueness
The uniqueness of 4-((1-(Aminomethyl)pentyl)thio)-2,6-bis(1,1-dimethylethyl)phenol hydrochloride lies in its specific chain length and the presence of bulky tert-butyl groups. These structural features can influence its reactivity, solubility, and interactions with biological targets, distinguishing it from similar compounds with different chain lengths or substituents.
Propriétés
Numéro CAS |
88222-13-3 |
|---|---|
Formule moléculaire |
C20H36ClNOS |
Poids moléculaire |
374.0 g/mol |
Nom IUPAC |
4-(1-aminohexan-2-ylsulfanyl)-2,6-ditert-butylphenol;hydrochloride |
InChI |
InChI=1S/C20H35NOS.ClH/c1-8-9-10-14(13-21)23-15-11-16(19(2,3)4)18(22)17(12-15)20(5,6)7;/h11-12,14,22H,8-10,13,21H2,1-7H3;1H |
Clé InChI |
PCNQHBJVBGDEGK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CN)SC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


